molecular formula C8H10O B561490 Oct-5-en-7-yn-2-one CAS No. 106950-05-4

Oct-5-en-7-yn-2-one

Cat. No. B561490
Key on ui cas rn: 106950-05-4
M. Wt: 122.167
InChI Key: PYLNVVNSWTXXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05231232

Procedure details

In accordance with a procedure suggested by L. Miginiac, et al., Org. Prep. Proced. Int., 10, 261 (1978), a mixture containing 2.81 g (17.7 mmoles) of 5-bromo-3-methyl-3-penten-1-yne (produced in accordance with Example I), 3.27 g (23.6 mmoles) of anhydrous potassium carbonate, and 2.00 mL (19.5 mmoles) of 2,4-pentanedione (purchased from Aldrich Chemical Co., Milwaukee, Wis.) in 12.0 mL of absolute ethanol was heated, protected from atmospheric moisture, at reflux for 19 hours. The cooled mixture was diluted with 60 mL of water to dissolve the inorganic solids and the product was isolated by extraction (3×60 mL) with 1:1 (v/v) ether:hexane. After subsequent washing of the combined organic extracts with 10% aqueous sodium chloride (3×80 mL), the organic layer was dried over anhydrous magnesium sulfate and filtered. Removal of the volatile organic solvents by evaporation at reduced pressure, followed by evaporative distillation, afforded 1.67 g (69% yield) of the named ketone: boiling point 82°-91° C. (bath temperature, 2.5 mm). The identity and purity of this known ketone were ascertained by IR and proton NMR analysis. An alternate synthesis of this ketone has been described by P. I. Zakharova, et al., Chem. Abstracts. 75, 109784h (1971).
Name
5-bromo-3-methyl-3-penten-1-yne
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
69%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]=[C:4](C)[C:5]#[CH:6].C(=O)([O-])[O-].[K+].[K+].CC(=O)[CH2:16][C:17](=[O:19])[CH3:18].CCOCC>C(O)C.O.CCCCCC>[CH3:16][C:17](=[O:19])[CH2:18][CH2:2][CH:3]=[CH:4][C:5]#[CH:6] |f:1.2.3|

Inputs

Step One
Name
5-bromo-3-methyl-3-penten-1-yne
Quantity
2.81 g
Type
reactant
Smiles
BrCC=C(C#C)C
Name
Quantity
3.27 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 mL
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 19 hours
Duration
19 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the inorganic solids
WASH
Type
WASH
Details
After subsequent washing of the combined organic extracts with 10% aqueous sodium chloride (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the volatile organic solvents
CUSTOM
Type
CUSTOM
Details
by evaporation at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
followed by evaporative distillation

Outcomes

Product
Name
Type
product
Smiles
CC(CCC=CC#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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